Cas no 1691247-16-1 (2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)

2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- 1691247-16-1
- EN300-1117948
- 2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine
-
- インチ: 1S/C8H13N3/c1-6-3-9-8-10-7(2)5-11(8)4-6/h5-6H,3-4H2,1-2H3,(H,9,10)
- InChIKey: QRYKYDVWNWWVTH-UHFFFAOYSA-N
- SMILES: N12C=C(C)N=C1NCC(C)C2
計算された属性
- 精确分子量: 151.110947427g/mol
- 同位素质量: 151.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 29.8Ų
2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1117948-1g |
2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691247-16-1 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1117948-0.1g |
2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691247-16-1 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1117948-0.5g |
2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691247-16-1 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1117948-2.5g |
2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691247-16-1 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1117948-0.05g |
2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691247-16-1 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1117948-10g |
2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691247-16-1 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1117948-5g |
2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691247-16-1 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1117948-1.0g |
2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691247-16-1 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1117948-5.0g |
2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691247-16-1 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1117948-10.0g |
2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691247-16-1 | 10g |
$4236.0 | 2023-06-09 |
2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidineに関する追加情報
Recent Advances in the Study of 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1691247-16-1)
The compound 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1691247-16-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic scaffold is part of the imidazopyrimidine family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Recent studies have focused on elucidating the molecular mechanisms underlying its bioactivity and exploring its potential as a lead compound for drug development.
One of the key areas of investigation has been the compound's role in modulating protein-protein interactions (PPIs) and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits potent inhibitory effects against certain kinases involved in inflammatory pathways. The study utilized a combination of in vitro assays and molecular docking simulations to identify the binding modes and affinity of the compound, revealing promising selectivity profiles.
Another significant development is the exploration of this compound's potential in oncology. Research conducted by a team at the National Cancer Institute highlighted its ability to induce apoptosis in cancer cell lines by targeting the PI3K/AKT/mTOR signaling pathway. The findings, published in Cancer Research, suggest that 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine could serve as a scaffold for developing novel anticancer agents, particularly for tumors resistant to conventional therapies.
In addition to its therapeutic potential, recent synthetic chemistry efforts have focused on optimizing the production of 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. A 2024 paper in Organic Process Research & Development described a scalable and cost-effective synthesis route, which could facilitate its broader application in drug discovery campaigns. The authors emphasized the importance of green chemistry principles in minimizing environmental impact while maintaining high yields and purity.
Despite these advancements, challenges remain in fully understanding the pharmacokinetics and toxicity profiles of 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. Ongoing preclinical studies aim to address these gaps, with particular attention to its metabolic stability and potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1691247-16-1) represents a promising candidate for further drug development, with its multifaceted biological activities and synthetic accessibility. Continued research into its mechanisms of action and optimization of its chemical properties will be crucial for unlocking its full therapeutic potential.
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